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molecular formula C8H6N2O7 B8300313 2-Methoxy-4,5-dinitrobenzoic acid

2-Methoxy-4,5-dinitrobenzoic acid

Cat. No. B8300313
M. Wt: 242.14 g/mol
InChI Key: ZDKDSTYEKLFJDT-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

1-Methylpiperazine (0.962 mL, 8.67 mmol) was added to a suspension of 2-methoxy-4,5-dinitrobenzoic acid (2.0 g, 8.26 mmol) in water (5 mL). The mixture was heated at 50° C. for 1.5 h then 75° C. for 3 h. A further 0.5 equivalents of 1-methylpiperazine was added and the mixture was heated overnight. The mixture was then allowed to cool and stand. A crystalline solid formed which was collected by filtration, washed with water and then dried on the filter to give the title compound (1.87 g, 77%) as a yellow crystalline solid; 1H NMR: 2.25 (3H, s), 2.45-2.49 (4H, m), 3.13-3.21 (4H, m), 3.93 (3H, s), 6.63 (1H, s), 8.32 (1H, s); m/z: ES+ MH+ 296.5.
Quantity
0.962 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6]N[CH2:4][CH2:3]1.[CH3:8][O:9][C:10]1[CH:18]=[C:17]([N+:19]([O-])=O)[C:16]([N+:22]([O-:24])=[O:23])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]>O>[CH3:8][O:9][C:10]1[CH:18]=[C:17]([N:19]2[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]2)[C:16]([N+:22]([O-:24])=[O:23])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]

Inputs

Step One
Name
Quantity
0.962 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
A crystalline solid formed which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C(=C1)N1CCN(CC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.87 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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